6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is a versatile molecule with the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol. This compound has gained significant attention in recent years for its applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid typically involves the reaction of 3-aminothiolane with hexanoic acid under specific conditions. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-DMF mixture . The reaction conditions are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits plasminogen activators, thereby preventing the breakdown of fibrin clots . This action is crucial in reducing excessive bleeding during surgical procedures .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-(6-Isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
- 6-(6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
- 6-(6-Benzoylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
Uniqueness
What sets 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid apart from these similar compounds is its unique dioxothiolan ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c12-10(13)4-2-1-3-6-11-9-5-7-16(14,15)8-9/h9,11H,1-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVAWTGCHUBFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.